Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate
Description
Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate (CAS 1956319-61-1) is a heterocyclic compound with a fused imidazo[2,1-b]thiazole core. Its molecular formula is C₉H₇F₃N₂O₂S, featuring a trifluoromethyl (-CF₃) group at the 6-position and an ethyl ester (-COOEt) at the 5-position . The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a valuable scaffold in medicinal chemistry for drug discovery, particularly in targeting enzymes like cyclooxygenase-2 (COX-2) .
Properties
IUPAC Name |
ethyl 6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2S/c1-2-16-7(15)5-6(9(10,11)12)13-8-14(5)3-4-17-8/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISWXFNHJOVTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate typically involves the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as potassium carbonate in a solvent like 1,4-dioxane under reflux conditions . This reaction yields the desired imidazo[2,1-b]thiazole derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid, a key intermediate for further functionalization.
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Aqueous LiOH (2.0 M), ethanol, reflux | Lithium hydroxide monohydrate (LiOH·H₂O) | 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid | 80% |
This reaction is critical for generating carboxylate intermediates used in amide-bond formation (e.g., coupling with piperazine derivatives) .
Amide Coupling Reactions
The carboxylic acid derivative reacts with amines via carbodiimide-mediated coupling to form amides, enhancing pharmacological activity.
These conjugates exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.0625–2.5 μM) .
Nucleophilic Substitution at the Trifluoromethyl Position
The trifluoromethyl group participates in selective substitutions under radical or electrophilic conditions.
Example product 3g (2-Methyl-6-phenyl-5-(o-tolylselanyl)imidazo[2,1-b]thiazole) was confirmed by (δ 2.41 ppm, methyl) and (δ 152.2 ppm, C–Se) .
Cyclization Reactions
Cyclization with phenacyl bromides or α-haloketones generates fused heterocyclic systems.
| Reaction Conditions | Reagents | Product | Key Structural Features |
|---|---|---|---|
| Ethanol, reflux, 4–6 h | Phenacyl bromides | Imidazo[2,1-b]thiazole-fused quinoline analogs | Enhanced aromaticity and planar structure |
These derivatives show improved binding to carbonic anhydrase isoforms (e.g., hCA IX/XII) .
Condensation with Hydrazines
The ester reacts with hydrazines to form hydrazide intermediates, enabling synthesis of Schiff bases.
Hydrazide 4 (2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carbohydrazide) serves as a precursor for thiosemicarbazones with low cytotoxicity .
Ester-to-Acid Chloride Conversion
The carboxylic acid can be converted to an acid chloride for nucleophilic acyl substitutions.
| Reaction Conditions | Reagents | Product | Downstream Applications |
|---|---|---|---|
| SOCl₂, DMF (catalytic), reflux | Thionyl chloride | 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonyl chloride | Synthesis of ureas and sulfonamides |
Influence of Reaction Parameters
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate has been primarily investigated for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds within the imidazo[2,1-b]thiazole class exhibit significant antimicrobial activities. This compound has shown promising results against various pathogens:
- Mechanism of Action : It is believed to inhibit key enzymes involved in the metabolic pathways of bacteria and fungi. For instance, studies have demonstrated its effectiveness against Mycobacterium smegmatis, with inhibition zones reaching up to 16 mm in diameter .
- Case Study : In vitro evaluations revealed that this compound targets QcrB, a crucial component of the mycobacterial electron transport chain, demonstrating MIC values ranging from 0.0625 to 2.5 μM against several strains .
Anticancer Potential
The compound's unique structure allows it to interact selectively with biological targets involved in cancer progression:
- Cell Line Studies : this compound has been tested against various cancer cell lines, showing significant cytotoxicity without affecting normal somatic cells (e.g., HEK293) .
- Research Findings : A preliminary structure-activity relationship (SAR) study indicated that modifications in the compound's structure could enhance its anticancer efficacy while reducing toxicity .
Synthesis and Characterization
The synthesis of this compound involves multi-step processes that require specific reagents and conditions:
- Synthesis Route : The synthesis typically includes reactions involving sodium chlorite and sodium dihydrogen phosphate in tert-butyl alcohol at controlled temperatures .
- Characterization Techniques : The compound is characterized using techniques such as LC-MS and NMR spectroscopy to confirm its structure and purity.
Mechanism of Action
The mechanism of action of Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain in Mycobacterium tuberculosis . This inhibition disrupts the bacterial energy production, leading to its death.
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position substituent significantly influences biological activity and physicochemical properties. Key analogs include:
Key Observations :
Functional Group Modifications at the 5-Position
Key Observations :
Core Heterocycle Modifications
Scaffold modifications alter planarity and binding affinity:
Key Observations :
Biological Activity
Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate (CAS Number: 1956319-61-1) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a trifluoromethyl group and an imidazo-thiazole framework, which are known to contribute to its biological properties. The molecular formula is , with a molecular weight of 236.17 g/mol.
Antimicrobial Activity
Research has demonstrated that compounds with imidazo-thiazole structures exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 100 µg/mL |
| Candida albicans | 200 µg/mL |
| Escherichia coli | >500 µg/mL |
These results indicate that while the compound shows some antimicrobial activity, it may not be as potent as established antibiotics like chloramphenicol (MIC = 50 µg/mL) .
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro assays on various cancer cell lines. The compound was found to induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 3.42 |
| MCF-7 (breast cancer) | 5.59 |
| A549 (lung cancer) | 4.21 |
In these studies, it was observed that the compound's ability to induce apoptosis correlates with its concentration, suggesting a dose-dependent relationship in its cytotoxic effects .
The mechanism by which this compound exerts its biological effects involves the targeting of specific cellular pathways. Research indicates that it may inhibit key enzymes involved in cellular proliferation and survival. For instance, studies have shown that similar compounds can target the QcrB component of the mycobacterial electron transport chain, which is crucial for energy production in bacteria .
Case Studies
- Study on Antituberculosis Activity : A related compound in the imidazo-thiazole family was shown to possess potent antituberculosis activity with MIC values ranging from 0.0625–2.5 μM against drug-resistant strains . This suggests that this compound may also exhibit similar properties.
- Cytotoxicity Assays : In a study involving various analogs of thiazole compounds, it was found that those with electron-withdrawing groups like trifluoromethyl exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions, which minimizes side reactions and improves atom economy . Key steps include:
- Using heterocyclic precursors (e.g., imidazo[2,1-b]thiazole derivatives) with trifluoromethyl groups introduced via electrophilic substitution.
- Monitoring reaction progress by TLC and isolating products via column chromatography or recrystallization .
- Optimizing yields by adjusting catalyst loading (e.g., Bleaching Earth Clay at pH 12.5) and temperature (70–80°C) in PEG-400 solvent .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer : A combination of H/C NMR, IR, and X-ray crystallography is recommended:
- NMR : Confirm substitution patterns (e.g., trifluoromethyl at position 6, ethyl ester at position 5) via chemical shifts (e.g., CF groups show distinct F NMR signals) .
- IR : Identify carbonyl (C=O, ~1700 cm) and C-F (1100–1200 cm) stretches .
- X-ray : Resolve crystal packing and intramolecular interactions, critical for structure-activity relationship (SAR) studies .
Q. How can solubility challenges be addressed for in vitro biological assays?
- Methodological Answer :
- Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility .
- Derivatize the ethyl ester to a sodium carboxylate salt for improved hydrophilicity .
- Conduct solubility parameter (HSP) calculations to identify compatible solvents .
Advanced Research Questions
Q. What computational strategies can predict and optimize the compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states .
- Use ICReDD’s integrated computational-experimental workflow to screen reaction conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .
- Validate predictions with microfluidic high-throughput screening .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anti-inflammatory or anticancer activity?
- Methodological Answer :
- Core Modifications : Replace the ethyl ester with amides or carboxamides to improve membrane permeability .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) at position 2 to enhance 15-lipoxygenase inhibition .
- Biological Validation : Test derivatives in enzyme inhibition assays (e.g., COX-2, LOX) and cytotoxicity screens (e.g., MTT on cancer cell lines) .
Q. What are the key challenges in scaling up the synthesis, and how can they be mitigated?
- Methodological Answer :
- Low Yields : Optimize catalyst recycling (e.g., heterogeneous catalysts like Bleaching Earth Clay) .
- Purification : Replace column chromatography with solvent-free crystallization or centrifugal partitioning .
- Safety : Avoid hazardous reagents (e.g., POCl) by adopting green chemistry principles (e.g., solvent-free conditions) .
Q. How can in vivo pharmacokinetic properties (e.g., bioavailability, metabolite identification) be systematically evaluated?
- Methodological Answer :
- Bioavailability Studies : Administer the compound orally/intravenously in rodent models and measure plasma concentration via LC-MS/MS .
- Metabolite Profiling : Use liver microsomes or hepatocytes to identify Phase I/II metabolites (e.g., ester hydrolysis products) .
- Toxicokinetics : Assess tissue distribution and clearance rates using radiolabeled analogs .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Data Mining : Apply meta-analysis tools to identify confounding variables (e.g., solvent effects, assay protocols) .
- Mechanistic Studies : Use siRNA knockdown or CRISPR to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
